![molecular formula C17H20ClNO3 B6222566 [(4-chlorophenyl)methyl][(3,4,5-trimethoxyphenyl)methyl]amine CAS No. 1004129-05-8](/img/no-structure.png)
[(4-chlorophenyl)methyl][(3,4,5-trimethoxyphenyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound [(4-chlorophenyl)methyl][(3,4,5-trimethoxyphenyl)methyl]amine
is a chemical compound that contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Molecular Structure Analysis
The molecular structure ofThis compound
is characterized by the presence of a trimethoxyphenyl (TMP) group . The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules .
Zukünftige Richtungen
The future directions for [(4-chlorophenyl)methyl][(3,4,5-trimethoxyphenyl)methyl]amine
and similar compounds could involve further exploration of their bioactivity effects. Compounds containing the TMP group have shown promising results in various biomedical applications, indicating their potential as valuable agents across a wide range of therapeutic areas .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(4-chlorophenyl)methyl][(3,4,5-trimethoxyphenyl)methyl]amine involves the reaction of 4-chlorobenzyl chloride with 3,4,5-trimethoxybenzylamine in the presence of a base to form the desired product.", "Starting Materials": [ "4-chlorobenzyl chloride", "3,4,5-trimethoxybenzylamine", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzyl chloride in a suitable solvent (e.g. dichloromethane, chloroform)", "Step 2: Add a stoichiometric amount of 3,4,5-trimethoxybenzylamine to the reaction mixture", "Step 3: Add a base (e.g. NaOH, KOH) to the reaction mixture to facilitate the reaction", "Step 4: Stir the reaction mixture at room temperature for several hours", "Step 5: Extract the product with a suitable solvent (e.g. ethyl acetate, dichloromethane)", "Step 6: Purify the product by column chromatography or recrystallization" ] } | |
1004129-05-8 | |
Molekularformel |
C17H20ClNO3 |
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C17H20ClNO3/c1-20-15-8-13(9-16(21-2)17(15)22-3)11-19-10-12-4-6-14(18)7-5-12/h4-9,19H,10-11H2,1-3H3 |
InChI-Schlüssel |
JGOUJKBEBSJRDX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=C(C=C2)Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.